molecular formula C7H10ClFN2O3S B2883065 1-(2-fluoroethyl)-3-(methoxymethyl)-1H-pyrazole-4-sulfonyl chloride CAS No. 1856092-26-6

1-(2-fluoroethyl)-3-(methoxymethyl)-1H-pyrazole-4-sulfonyl chloride

Cat. No. B2883065
CAS RN: 1856092-26-6
M. Wt: 256.68
InChI Key: UGQWUFHDDSINEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-fluoroethyl)-3-(methoxymethyl)-1H-pyrazole-4-sulfonyl chloride is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in pharmaceuticals and agrochemicals. This compound is also known as FMPS and has a molecular formula of C8H11ClFNO3S.

Mechanism of Action

The mechanism of action of FMPS is not fully understood. However, several studies have suggested that FMPS may act as an inhibitor of various enzymes, including proteases and kinases. This inhibition may lead to the disruption of various cellular processes, ultimately resulting in the death of cancer cells or the inhibition of the growth of pests in plants.
Biochemical and Physiological Effects:
FMPS has been shown to have significant biochemical and physiological effects. In vitro studies have demonstrated that FMPS is highly cytotoxic to various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, FMPS has been shown to have potent anti-inflammatory and anti-viral activity.

Advantages and Limitations for Lab Experiments

FMPS has several advantages for use in lab experiments. It is readily available and can be synthesized in large quantities. Additionally, FMPS is stable under a wide range of conditions, making it suitable for use in various experimental settings. However, FMPS also has some limitations. It is highly toxic and must be handled with care. Additionally, FMPS is expensive, which may limit its use in some experiments.

Future Directions

There are several future directions for research on FMPS. One area of interest is the development of new drugs and agrochemicals that utilize FMPS as a key intermediate. Additionally, further studies are needed to fully understand the mechanism of action of FMPS and its potential applications in the treatment of various diseases. Finally, research is needed to explore the potential environmental impact of FMPS and its use in agrochemicals.

Synthesis Methods

FMPS can be synthesized through a multi-step process that involves the reaction of 4-chlorobutyryl chloride with 2-fluoroethanol to produce 1-(2-fluoroethyl)-4-chlorobutanoyl chloride. This intermediate is then reacted with sodium methoxide to produce 1-(2-fluoroethyl)-4-methoxy-3-oxobutanoyl chloride. Finally, the reaction of this intermediate with hydrazine hydrate and sulfuric acid yields 1-(2-fluoroethyl)-3-(methoxymethyl)-1H-pyrazole-4-sulfonyl chloride.

Scientific Research Applications

FMPS has been extensively studied for its potential applications in the development of new drugs and agrochemicals. Several studies have reported the use of FMPS as a key intermediate in the synthesis of various pharmaceuticals, including anti-cancer drugs, anti-inflammatory drugs, and anti-viral drugs. Additionally, FMPS has been used in the development of new agrochemicals, including herbicides and insecticides.

properties

IUPAC Name

1-(2-fluoroethyl)-3-(methoxymethyl)pyrazole-4-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClFN2O3S/c1-14-5-6-7(15(8,12)13)4-11(10-6)3-2-9/h4H,2-3,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGQWUFHDDSINEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NN(C=C1S(=O)(=O)Cl)CCF
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-fluoroethyl)-3-(methoxymethyl)-1H-pyrazole-4-sulfonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.